Temporin-1Sd precursor, partial
Description
Overview of Host Defense Peptides in Innate Immunity
Host defense peptides (HDPs), which include antimicrobial peptides, are essential effectors of the innate immune response in a vast range of organisms, from bacteria to humans. frontiersin.org These peptides are typically short, cationic, and possess an amphipathic structure, allowing them to interact with and disrupt the membranes of microbes. youtube.com Their role is not merely limited to direct killing of pathogens; they can also modulate the host's immune response, highlighting their multifaceted contribution to immunity. frontiersin.org HDPs represent an ancient and evolutionarily conserved defense mechanism, providing immediate, non-specific protection against infections. frontiersin.org
Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable organ that serves multiple functions, including respiration, hydration, and, crucially, defense. frontiersin.orgnih.gov It is richly populated with granular glands that synthesize and store a diverse array of bioactive peptides. acs.org When an amphibian is threatened or injured, it can release these secretions, which contain a potent cocktail of molecules, including antimicrobial, antioxidant, and myotropical peptides. acs.orgmdpi.com This chemical defense system protects the animal from predators and microbial invasions in their often pathogen-rich environments. mdpi.com The study of these secretions has led to the discovery of thousands of novel peptides with a wide range of biological activities. acs.org
Classification and Diversity of Amphibian Antimicrobial Peptides
Amphibian antimicrobial peptides are incredibly diverse in their structure and function. mdpi.com They can be broadly classified based on their secondary structures, which include α-helical peptides, β-sheet peptides, and peptides with linear or complex structures. frontiersin.org Another common classification is based on their amino acid sequence homology, leading to the definition of various peptide families. nih.gov The major families include, but are not limited to, the brevinins, dermaseptins, esculentins, magainins, and temporins. mdpi.com This diversity is a testament to the evolutionary pressures faced by amphibians, leading to the development of a highly adaptable and robust chemical defense system. Some peptides are anionic, with a net negative charge, and exhibit unique mechanisms of action.
The Temporin Family: General Characteristics and Significance
The temporin family represents one of the largest and most extensively studied groups of amphibian antimicrobial peptides. nih.govresearchgate.net First isolated from the European red frog Rana temporaria, temporins are characterized by their relatively short length, typically 8 to 17 amino acids, and a C-terminal amidation. nih.govnih.goviiitd.edu.in They are generally cationic and adopt an α-helical conformation in membrane-like environments. nih.govacs.org Temporins exhibit potent activity, primarily against Gram-positive bacteria, including antibiotic-resistant strains. nih.govnih.gov Their small size and potent activity make them attractive candidates for the development of new therapeutic agents. nih.gov
Scope and Objectives of Research on Temporin-1Sd Precursor
Research into specific peptide precursors, such as the Temporin-1Sd precursor, is crucial for understanding the biosynthesis and evolution of these defense molecules. Molecular cloning studies have revealed that AMPs are synthesized as larger precursor proteins. nih.gov These precursors typically consist of a signal peptide, an acidic propiece, and the sequence of the mature, active peptide. nih.gov The "partial" designation of Temporin-1Sd precursor indicates that the full-length sequence has not been completely elucidated. The primary objectives of studying such precursors are to deduce the full amino acid sequence of the mature peptide, understand the post-translational processing mechanisms, and ultimately, to synthesize and characterize the biological activity of the final product. Temporin-1Sd precursor, partial, was identified in the Sahara frog, Pelophylax saharicus, and is noted for its antimicrobial activity. novoprolabs.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAALAGIGGILGKLFGK |
Origin of Product |
United States |
Molecular Biology and Gene Organization of Temporin 1sd Precursor
Discovery and Molecular Cloning of Temporin-1Sd Precursor cDNA
The initial identification of temporin precursors was a significant step in the field of antimicrobial peptide research. In 1996, scientists screened a cDNA library from the skin of the frog Rana temporaria, leading to the identification of the first temporin precursors. nih.gov This foundational work paved the way for the discovery of related peptides like Temporin-1Sd from other amphibian species.
Methodologies for cDNA Library Construction and Screening
The creation and screening of a cDNA library is a fundamental technique for identifying the genetic blueprint of peptides like Temporin-1Sd. libretexts.org The process is a multi-step procedure that allows researchers to isolate the specific gene sequence from the vast amount of an organism's genetic material.
The initial and most critical step is the isolation of messenger RNA (mRNA) from the relevant tissue, in this case, the skin of the Sahara frog. libretexts.org This mRNA molecule is valuable because it contains only the coding regions (exons) of the expressed genes at that specific time. youtube.com Using an enzyme called reverse transcriptase, a single-stranded complementary DNA (cDNA) molecule is synthesized from the mRNA template. youtube.comnih.gov This cDNA is then converted into a double-stranded DNA molecule. youtube.com
Once the double-stranded cDNA is created, it is inserted into a cloning vector, which is typically a plasmid. libretexts.org This process involves cutting both the vector and the cDNA with the same restriction enzymes to create compatible "sticky ends," and then joining them together using an enzyme called DNA ligase. libretexts.org These recombinant vectors are then introduced into host cells, usually bacteria, which are grown on a culture dish. libretexts.org The result is a cDNA library—a collection of bacterial colonies, each containing a plasmid with a different cDNA insert, collectively representing the genes that were being expressed in the original tissue. libretexts.org
To find the specific clone containing the Temporin-1Sd precursor sequence, the library is screened. A common method involves using a labeled probe—a short, single-stranded DNA sequence designed to be complementary to a part of the target gene. nih.gov This probe hybridizes to the corresponding cDNA in the library, allowing for the identification and isolation of the correct bacterial colony. libretexts.org
Identification via Mass Spectrometry and Bioinformatic Analysis
Following the molecular cloning, mass spectrometry and bioinformatic analysis are crucial for confirming the identity and structure of the peptide. Mass spectrometry techniques, particularly those using advanced precursor ion selection algorithms, allow for the precise determination of the peptide's mass and sequence. nih.gov In a typical bottom-up proteomics experiment, the protein is digested into smaller peptides, which are then analyzed by a mass spectrometer to identify individual precursors based on their mass-to-charge ratio. nih.gov
Bioinformatic tools are then employed to analyze this data. Programs can predict the three-dimensional structure of the peptide and classify it based on its sequence. nih.gov For instance, software like Heliquest can generate a helical wheel projection, illustrating the distribution of hydrophobic and hydrophilic amino acids, which is key to the peptide's antimicrobial function. nih.gov Other tools, like PEP-FOLD, can predict the secondary and tertiary structure of the peptide. nih.gov This combined approach of wet-lab analysis and computational modeling is essential for characterizing novel peptides like Temporin-1Sd. nih.gov
Genetic Architecture of Temporin-1Sd Precursor Gene
While the cDNA provides the coding sequence, the genomic DNA reveals the gene's full architecture, including regulatory elements that control its expression. Specific details on the gene structure for the Temporin-1Sd precursor are not extensively documented, but the general organization can be inferred from studies of other similar precursor genes.
Promoter Regions and Transcriptional Control Mechanisms
Promoter regions are sequences of DNA located upstream of a gene that are essential for initiating transcription. nih.gov They contain binding sites for transcription factors and RNA polymerase, the machinery that reads the gene and synthesizes mRNA. The core promoter is typically located within 50 base pairs of the transcription start site. nih.gov An extended promoter region can contain additional regulatory sequences that control the timing and level of gene expression. nih.gov For example, in the gene for the mouse epithelin/granulin precursor, consensus sequences for regulatory elements, such as a CCAAT box, have been identified in the region flanking the gene. nih.gov These elements are critical for controlling when and how much of the precursor protein is produced.
Exon-Intron Organization
In eukaryotic genes, the coding sequences (exons) are often interrupted by non-coding sequences (introns). This organization is a key feature of gene architecture. For instance, the gene for the mouse epithelin/granulin precursor is composed of 13 exons separated by 12 introns. nih.gov During gene expression, the entire gene is transcribed into a pre-mRNA molecule, and the introns are then removed through a process called splicing to form the mature mRNA that is translated into protein. nih.gov This exon-intron structure is common in complex eukaryotes, though the specific organization for the Temporin-1Sd precursor gene has not been detailed in available research. nih.gov
Prepropeptide Structure of Temporin-1Sd
The direct product of mRNA translation is a prepropeptide, a precursor molecule that undergoes several modifications to become the final, active peptide. The structure of temporin prepropeptides follows a conserved pattern. nih.gov
The precursor molecule begins with an N-terminal signal peptide. nih.gov This sequence acts as a biological address label, directing the nascent protein to the secretory pathway for processing and eventual release from the cell.
Following the signal peptide is the propeptide region, which often contains an acidic sequence. The mature temporin peptide sequence is located after this region and is typically flanked by processing sites. The N-terminus of the mature peptide is preceded by a specific cleavage site, commonly a Lys-Arg sequence, which is recognized by processing enzymes called prohormone convertases. nih.govresearchgate.net
At the C-terminal end of the mature peptide sequence, there is typically a Glycine (B1666218) residue. nih.gov This glycine is essential for a post-translational modification known as C-terminal amidation, a process that often enhances the peptide's stability and biological activity. researchgate.net The known partial sequence of the mature Temporin-1Sd peptide is presented in the table below.
Table 1: Partial Amino Acid Sequence of Temporin-1Sd
| Property | Detail |
|---|---|
| Amino Acid Sequence | Leu-Pro-Ala-Ala-Leu-Ala-Gly-Ile-Gly-Gly-Ile-Leu-Gly-Lys-Leu-Phe-Gly-Lys novoprolabs.com |
| Length (amino acids) | 18 novoprolabs.com |
| Origin | Pelophylax saharicus (Sahara frog) novoprolabs.com |
This structured prepropeptide design ensures that the potent antimicrobial peptide is safely synthesized and transported, only becoming active after it has been processed and secreted from the cell.
Signal Peptide Region
The journey of the temporin-1Sd precursor, like most secreted proteins, begins with a signal peptide at its N-terminus. This region, typically 22 amino acids in length, acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum for entry into the secretory pathway. nih.govwikipedia.org The signal peptide is characterized by a core stretch of hydrophobic amino acids, which has a propensity to form an alpha-helix. wikipedia.org This hydrophobic core is essential for its function in guiding the precursor to and through the cellular secretion machinery. nih.gov While the signal sequences of temporin precursors are highly conserved among related frog species, they exhibit variability when compared to more distantly related antimicrobial peptide families. nih.gov
| Feature | Description | Typical Length (Amino Acids) |
|---|---|---|
| Location | N-terminus of the precursor protein | ~22 |
| Primary Function | Targets the precursor to the secretory pathway | N/A |
| Key Structural Motif | Hydrophobic core, often forming an alpha-helix | 5-16 |
| Conservation | Highly conserved among related temporin precursors | N/A |
Acidic Propiece (Spacer) Domain
Following the signal peptide is an acidic propiece, also referred to as a spacer domain. nih.govresearchgate.net This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. The acidic nature of this domain is thought to play a role in the correct folding of the precursor protein and may prevent premature activity of the enclosed antimicrobial peptide. researchgate.net Unlike the highly conserved signal peptide, the sequence of the acidic spacer region shows more variability between different temporin precursors. researchgate.net
Processing Sites (e.g., Lys-Arg) and Cleavage Recognition Motifs
To release the mature temporin peptide, the precursor must undergo proteolytic processing. This cleavage occurs at specific recognition sites, which are typically dibasic or monobasic amino acid residues. nih.govnih.govnih.gov In many temporin precursors, a common cleavage recognition motif is the Lys-Arg (KR) dibasic site. nih.govresearchgate.net This site is recognized by proprotein convertases, a family of enzymes responsible for the maturation of many peptide hormones and neuropeptides. nih.gov The presence of specific amino acid residues surrounding these cleavage sites can influence the efficiency and specificity of the processing event. researchgate.netnih.gov
Mature Peptide Region within the Precursor Sequence
Embedded within the precursor is the sequence that will become the mature and biologically active temporin-1Sd peptide. nih.govresearchgate.net Temporins are generally short, ranging from 8 to 17 amino acids in length. nih.gov The sequence of the mature peptide is hypervariable, leading to the vast diversity observed within the temporin family. researchgate.net Temporin L, a well-studied member of the family, has the sequence FVQWFSKFLGRIL. acs.org These peptides are predominantly hydrophobic and typically possess a net positive charge at physiological pH, which is crucial for their interaction with microbial membranes. acs.orgnih.gov
Biosynthesis and Post Translational Processing of Temporin 1sd Precursor
Gene Expression and Transcriptional Regulation
The production of Temporin-1Sd begins with the transcription of its corresponding gene, a process that is both tissue-specific and inducible, ensuring the peptide is synthesized when and where it is needed.
Tissue-Specific Expression in Skin Glands
Temporin-1Sd, like many other antimicrobial peptides (AMPs), is predominantly synthesized in the skin glands of amphibians, such as the Sahara frog (Pelophylax saharicus) novoprolabs.com. The synthesis occurs within the multinucleated cells of these glands, where the peptides are stored in secretory granules. nih.gov This localized expression is a key feature of the frog's innate immune system, providing a first line of defense against pathogens on the skin surface. nih.gov The pattern of secreted peptides, including temporins, can be so specific that it can serve as a biomarker for a particular frog population. nih.gov
Inducible Expression and the Role of NF-κB
The expression of genes encoding antimicrobial peptides is often not constitutive but can be induced by various stimuli, such as injury or infection. A key player in this inducible expression is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a protein complex that, upon activation by signals like pro-inflammatory cytokines, translocates to the nucleus and binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. nih.govnih.gov Studies on other inducible genes have shown that NF-κB activation is a central mechanism for upregulating the expression of proteins involved in the immune and inflammatory responses. nih.govnih.gov While direct evidence for NF-κB regulation of the Temporin-1Sd gene is specific, the established role of NF-κB in the expression of other AMPs and immune-related genes suggests a similar regulatory mechanism is likely at play. nih.govnih.govnih.gov
The Proteolytic Maturation Pathway
Once the Temporin-1Sd precursor protein is synthesized, it must undergo a series of proteolytic cleavage events and modifications to become the mature, active peptide. This maturation pathway is a hallmark of many secreted peptides and hormones. nih.govnih.gov
The Initial Cut: Signal Peptidase and N-terminal Cleavage
The newly synthesized Temporin-1Sd precursor contains an N-terminal signal peptide. mdpi.comnih.gov This short, hydrophobic sequence acts as a molecular "zip code," directing the precursor protein to the secretory pathway. nih.govnih.govcapes.gov.br As the precursor is translocated across the membrane of the endoplasmic reticulum, an enzyme called signal peptidase recognizes and cleaves off this signal sequence. nih.govcapes.gov.br This is a critical first step in the maturation process, releasing the pro-peptide into the lumen of the secretory pathway for further processing. nih.govnih.gov
Convertase-Mediated Cleavage at Basic Residue Sites
Following the removal of the signal peptide, the resulting pro-Temporin-1Sd is still in an inactive form. The mature temporin sequence is flanked by processing sites that are recognized by a class of enzymes known as prohormone convertases, which are subtilisin-like endoproteases. nih.govmdpi.comnih.gov These enzymes typically cleave at sites marked by pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg). mdpi.com The precursor of temporins B, G, and H, for example, contains a Lys-Arg sequence immediately preceding the mature peptide sequence. mdpi.com This convertase-mediated cleavage releases the immature peptide from the larger precursor protein. nih.govmdpi.com
Final Touches: Carboxypeptidase Activity and C-terminal Amidation
The final steps in the maturation of Temporin-1Sd involve the modification of its C-terminus. After cleavage by prohormone convertases, the resulting peptide often has extra basic residues at its C-terminus. ucl.ac.uk An enzyme called carboxypeptidase E then removes these basic residues. ucl.ac.uk
A crucial final modification for many temporins, and indeed many bioactive peptides, is C-terminal amidation. ucl.ac.uknih.govmdpi.com This process is often directed by a C-terminal glycine (B1666218) residue in the precursor. ucl.ac.uk An enzyme complex known as peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes this reaction, where the glycine serves as the nitrogen donor for the amide group. ucl.ac.uk This C-terminal amidation is not merely a minor alteration; it can significantly impact the peptide's biological activity and stability. ucl.ac.ukmdpi.com
This intricate and highly regulated biosynthetic pathway ensures that the potent antimicrobial activity of Temporin-1Sd is unleashed only at the appropriate time and location, providing the organism with an effective defense against a wide range of microbial threats.
Other Post-Translational Modifications (PTMs) on the Precursor
Following the initial ribosomal synthesis of the Temporin-1Sd precursor polypeptide, it undergoes crucial enzymatic modifications to yield the mature, active temporin peptide. The most significant and well-documented post-translational modification for temporins, including by extension the Temporin-1Sd precursor, is C-terminal amidation. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org
This modification is critical for the biological activity of many antimicrobial peptides (AMPs). biorxiv.orgresearchgate.net The process begins with the genetic encoding of a glycine residue at the C-terminal end of the peptide sequence within the precursor. nih.gov This glycine acts as a recognition signal for a sequence of enzymatic reactions. A carboxypeptidase first processes the precursor, and then a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme catalyzes the conversion of the C-terminal glycine into a carboxamide group (-NH2). This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt microbial membranes. biorxiv.orgbiorxiv.org
While other PTMs like phosphorylation, glycosylation, and acetylation are known to occur on various proteins, C-terminal amidation is the principal modification described for the temporin family of peptides. researchgate.netyoutube.com The precursor's structure, particularly the presence of a C-terminal glycine, is specifically tailored for this enzymatic pathway.
Table 1: Key Enzymatic Steps in Temporin Precursor Amidation
| Enzyme/Factor | Role in Processing | Precursor Signal | Resulting Modification |
| Proprotein Convertase | Cleaves the precursor polypeptide to release the immature peptide. | Recognizes specific cleavage sites, often dibasic residues like Lys-Arg. nih.gov | Release of the peptide from the larger prepropeptide. |
| Carboxypeptidase | Processes the C-terminal end of the cleaved peptide. | Acts on the C-terminal Gly-Lys sequence often found in precursors. nih.gov | Prepares the peptide for the final amidation step. |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Catalyzes the final amidation reaction. | Requires a C-terminal glycine residue. nih.gov | Conversion of the C-terminal carboxyl group to an amide group (-NH2). |
Regulation of Precursor Processing Efficiency
The efficiency of converting the Temporin-1Sd precursor into its final, active form is a regulated process influenced by several factors, from hormonal signals to the specifics of the enzymatic machinery.
The efficiency of the processing cascade itself is fundamentally dependent on the presence and activity of specific enzymes within these glands. The proteolytic cleavage of the precursor at specific sites, such as Lys-Arg sequences, is carried out by proprotein convertases. nih.gov The subsequent C-terminal amidation is entirely dependent on the PAM enzyme complex. The rate of these enzymatic reactions directly controls the output of mature temporin. The efficiency of this system can be evaluated by monitoring the depletion of the precursor substrate over time, a process that can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com
Table 2: Factors Regulating Temporin-1Sd Precursor Processing and Stability
| Regulatory Factor | Level of Regulation | Mechanism of Action |
| Hormonal Signals | Systemic (Organismal) | Thyroid hormones can modulate the rate of AMP gene transcription and precursor synthesis. nih.gov |
| Environmental/Seasonal Cues | Systemic (Organismal) | External factors can influence the overall production of skin defense peptides. nih.gov |
| Enzyme Availability/Activity | Cellular (Glandular) | The concentration and catalytic rate of processing enzymes (e.g., convertases, PAM) determine the speed of maturation. nih.gov |
| Protease Inhibitors | Secretion Environment | Co-secreted inhibitors protect mature peptides from degradation, enhancing their functional half-life. creighton.edu |
| Peptide Sequence | Molecular | The specific amino acid sequence can influence susceptibility to cleavage by proteases. nih.gov |
Compound and Chemical Names Table
| Name | Type |
| Acetylation | Chemical Modification |
| Carboxamide | Chemical Group |
| Carboxypeptidase | Enzyme |
| Glycine | Amino Acid |
| Glycosylation | Chemical Modification |
| High-Performance Liquid Chromatography (HPLC) | Analytical Technique |
| Lys-Arg | Amino Acid Sequence |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Enzyme |
| Phosphorylation | Chemical Modification |
| Proprotein Convertase | Enzyme |
| Protease Inhibitors | Protein/Peptide |
| Temporin-1Sd precursor | Peptide Precursor |
| Thyroid hormones | Hormone |
Evolutionary Biology and Comparative Genomics of Temporin 1sd Precursors
Phylogenetic Analysis of Temporin Precursor Genes
Phylogenetic analyses of genes encoding skin antimicrobial peptides in frogs from the Hylidae and Ranidae families reveal a shared evolutionary origin from a common locus. nih.gov This indicates that peptides such as temporins, along with others like caerins, brevinins, and dermaseptins, are derived from a common precursor sequence belonging to the preprodermaseptins family. nih.gov Molecular cloning from cDNA libraries has shown that these antimicrobial peptides are synthesized as tripartite precursors. These precursors consist of a highly conserved signal peptide, a spacer region known as the acidic propiece, and the C-terminal mature active peptide. nih.govnih.gov
In a study of the frog Silurana tropicalis, a cluster of 13 transcriptionally active genes was identified, which together encode up to 19 different peptides, including various hormone-like peptide homologues and antimicrobial peptides. nih.govresearchgate.netplos.orgdoaj.org This entire gene cluster is believed to have originated from a duplicated gastrointestinal hormone gene. nih.govresearchgate.netplos.orgdoaj.org
Evolutionary Origin of Amphibian Antimicrobial Peptide Genes
The evolutionary journey of amphibian antimicrobial peptides is a compelling example of how new biological functions can arise. It is a process marked by significant gene duplication events and the subsequent diversification of these duplicated genes from their original, non-defensive roles.
Gene Duplication Events
Gene duplication is a fundamental mechanism in genome evolution, providing the raw genetic material for the emergence of new functions. mdpi.comnih.gov In the case of amphibian antimicrobial peptides, gene duplication has played a pivotal role in the expansion and diversification of their defensive arsenal (B13267). nih.govnih.govnih.gov The process of gene duplication can lead to two copies of a gene, where one copy is free to accumulate mutations and potentially acquire a new function, while the other retains the original function. youtube.comresearchgate.net
While gene duplication itself may not have been the direct trigger for the initial functional innovation of antimicrobial activity, it likely facilitated the subsequent loss of the original hormone-like function in multiple gene lineages through a process called subfunctionalization. nih.govresearchgate.net This effectively completed the transformation of a hormone-like peptide gene into a dedicated antimicrobial peptide gene. nih.govresearchgate.net
Diversification from Ancestral Non-Defensive Genes
The story of amphibian antimicrobial peptides begins with an ancestral gene that did not initially have a defensive function. nih.govresearchgate.netplos.orgdoaj.org Research on Silurana tropicalis has shown that its defense peptide arsenal evolved from a duplicated gastrointestinal hormone gene. nih.govresearchgate.netplos.orgdoaj.org A significant event in this evolutionary trajectory was a major remodeling of the gene's promoter region, which led to it acquiring a defense function similar to that of hormone-like peptides. nih.govresearchgate.netplos.org
The emergence of new defense functions, specifically antimicrobial activity, arose from mutations within the precursor proteins. nih.govresearchgate.net These mutations resulted in the proteolytic processing of secondary peptides alongside the original ones, a mechanism that allows for the creation of new functions without the immediate need for gene duplication to resolve adaptive conflicts. nih.govresearchgate.netdoaj.org
Mechanisms of Sequence Diversification in Precursor Domains
The evolution of temporin precursor genes is characterized by a fascinating dichotomy: a highly conserved preproregion and a rapidly diversifying mature peptide domain. This suggests different evolutionary pressures acting on different parts of the same gene.
Conserved Preproregion Evolution
The preproregion of amphibian antimicrobial peptide precursors, which includes the signal peptide and the acidic propiece, is remarkably conserved across different species. nih.govnih.govnih.gov This high degree of conservation suggests that this region plays a critical role in the proper synthesis, folding, and transport of the mature peptide. The signal peptide is essential for directing the precursor to the secretory pathway, while the acidic propiece is thought to neutralize the cationic mature peptide, preventing it from damaging the host's own cells before it is secreted.
Diversifying Selection in Mature Peptide Domains
In stark contrast to the conserved preproregion, the mature peptide domain of amphibian antimicrobial peptides is subject to strong diversifying selection. nih.govnih.gov This is evident in the wide variation in size, charge, and bactericidal activity observed among different temporin family members. nih.gov This rapid evolution is likely driven by the ongoing evolutionary arms race between the frog and the diverse array of pathogenic microorganisms in its environment. nih.gov The constant pressure to recognize and neutralize new and evolving threats favors the retention of mutations that alter the antimicrobial properties of the mature peptide, leading to a diverse and potent arsenal of defense molecules.
Coordinated Evolution between Propiece and Mature Peptide Domains
The biosynthesis of temporins, including Temporin-1Sd, involves a precursor protein with a tripartite structure: an N-terminal signal peptide, an acidic "spacer" or propiece, and the C-terminal mature peptide. nih.gov Evolutionary analysis reveals a fascinating interplay between the propiece and the mature peptide domains, suggesting a coordinated evolution.
Research indicates that while the signal peptide and the acidic propiece regions of amphibian antimicrobial peptide precursors are generally conserved, the mature peptide domain is hypervariable. nih.gov This hypervariability is a result of strong diversifying selection, likely driven by the need to counteract a constantly evolving spectrum of pathogens. nih.gov The mature peptide is the active component, directly interacting with and disrupting microbial membranes. Its rapid evolution is therefore a key adaptive strategy for the host's survival.
Comparative Analysis of Temporin-1Sd Precursor across Amphibian Species
Comparative genomics of temporin precursors across various amphibian species, particularly within the Ranidae family, highlights the evolutionary trends observed at the molecular level. The temporin family is extensive, with over 150 members identified from genera such as Amolops, Hylarana, Lithobates, Odorrana, Pelophylax, and Rana. nih.gov
Alignment of the amino acid sequences of temporin precursors from different species reveals a consistent pattern: a highly conserved N-terminal signal peptide and acidic propiece, followed by a hypervariable mature peptide sequence. nih.gov For instance, a comparison of temporin precursors from different Pelophylax species, such as Pelophylax nigromaculatus, Pelophylax fukienensis, and Pelophylax hubeiensis, demonstrates a high degree of similarity in the precursor's N-terminal region. nih.govresearchgate.net This conservation points to a shared ancestry and essential functional roles for these domains in the biosynthesis of the peptides.
The mature peptide sequences, however, show significant divergence even between closely related species. This variation is believed to be an adaptive response to different local pathogen communities. The table below illustrates the sequence diversity in the mature peptide region of several temporin precursors from different Pelophylax and Rana species.
| Species | Peptide Name | Mature Peptide Sequence |
| Pelophylax saharicus | Temporin-1Sd (partial) | LPAALAGIGGILGKLFGK |
| Pelophylax nigromaculatus | Temporin-FL | FLPLLAGLAANFLPKIF |
| Pelophylax nigromaculatus | Temporin-1KM | FFPIVGKLISGLF |
| Pelophylax nigromaculatus | Temporin-1GY | FLPIVGKLLSGLL |
| Pelophylax hubeiensis | Temporin-HB3 | FLPILGKLLSGLL |
| Rana temporaria | Temporin-A | FLPLIGRVLSGIL-NH2 |
| Rana temporaria | Temporin-B | LLPIVGNLLKSLL-NH2 |
This table presents a selection of temporin mature peptide sequences for comparative purposes. The sequences are sourced from various research publications. nih.govnih.gov
This comparative analysis underscores the concept of a rapidly evolving "molecular arsenal" in the form of diverse mature antimicrobial peptides, all generated from a conserved precursor blueprint. The study of the Temporin-1Sd precursor and its relatives across the amphibian lineage provides valuable insights into the evolutionary arms race between hosts and pathogens and the molecular strategies employed for survival.
Mechanistic Studies of Temporin 1sd and Precursor Derived Fragments
Investigation of Precursor/Fragment Biological Activity
The biological activity of the full-length temporin precursor or its non-mature fragments (i.e., the signal peptide or the propiece after cleavage) is not extensively documented. Research has primarily centered on the potent antimicrobial and cytotoxic effects of the final, processed temporin peptides. nih.govmdpi.com It is generally presumed that the precursor is inactive, representing a pro-drug form that prevents toxicity to the host's own cells before secretion.
There is a lack of specific in vitro studies investigating the biological activity of the Temporin-1Sd precursor or its fragments. However, extensive research on mature temporins and their synthetic analogues demonstrates their potent activity against a variety of cellular targets, primarily the cell membranes of microorganisms.
Mature temporins, such as Temporin-A and Temporin-L, are known to be active against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Their mechanism of action typically involves the disruption of the bacterial cell membrane's integrity. nih.gov Some temporins also exhibit activity against Gram-negative bacteria, fungi, and even cancer cells. mdpi.comnih.gov For instance, Temporin-1CEh, isolated from the Chinese forest frog Rana chensinensis, shows potent activity against Gram-positive bacteria by permeabilizing their membranes. nih.gov Studies on Temporin A have shown it can trigger membrane destruction in Leishmania parasites and act as a chemoattractant for immune cells. mdpi.com
The modification of mature temporin sequences has been a key strategy to enhance activity and selectivity. For example, substitutions at specific positions in Temporin A can modulate its antibacterial and antiproliferative effects. nih.gov This extensive body of work on mature peptides underscores the potential for precursor-derived fragments to possess as-yet-undiscovered bioactivities, though this remains a speculative area requiring direct investigation.
Table 1: In Vitro Activity of Selected Mature Temporin Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Temporin-1CEh | Staphylococcus aureus | 16 µM | nih.gov |
| Temporin-1CEh | Escherichia coli | 128 µM | nih.gov |
| Temporin A | Staphylococcus aureus | - | mdpi.com |
| Temporin B | Staphylococcus aureus | - | mdpi.com |
Note: This table presents data for mature temporin peptides to illustrate the family's typical biological activity, as specific data for the Temporin-1Sd precursor is not available.
Mechanistic studies in animal models have been valuable for assessing the in vivo efficacy of mature temporins. The wax moth larva, Galleria mellonella, is a commonly used model to evaluate the antibacterial potential of AMPs in a living system. nih.gov
In one study, the mature peptide Temporin-1CEh and its more potent analogue, T1CEh-KKPWW, were shown to significantly reduce the mortality of G. mellonella larvae infected with Staphylococcus aureus. nih.gov This demonstrates that these peptides retain their antibacterial function in vivo, effectively combating a systemic infection. Such models are crucial for bridging the gap between in vitro findings and potential therapeutic applications.
To date, there are no published studies using animal models like G. mellonella to specifically investigate the biological activity or potential toxicity of the Temporin-1Sd precursor or its cleaved fragments. Such research would be necessary to determine if these precursor domains have any systemic effects or if they are, as presumed, biologically inert.
Structure-Function Relationships of Precursor Domains and Processing
The structure of the temporin precursor is intrinsically linked to the successful production of the active peptide. Each domain of the precursor plays a specific role, from guiding the protein for secretion to ensuring it is correctly folded and processed.
Like most secreted proteins, the temporin precursor begins with an N-terminal signal peptide. nih.govnih.gov This short sequence, typically 20-30 amino acids long, is essential for guiding the nascent polypeptide chain to the secretory pathway via the endoplasmic reticulum (ER). nih.govwikipedia.org The signal peptide is recognized by the signal recognition particle (SRP), which directs the ribosome-mRNA-peptide complex to the ER membrane, initiating translocation into the ER lumen. nih.gov
The signal peptide of temporin precursors is highly conserved among related frog species, in contrast to the highly variable mature peptide region. nih.govnih.gov This conservation highlights its critical and universal function in the initial stages of protein targeting. nih.gov Once the precursor protein is translocated into the ER, the signal peptide is cleaved off by a signal peptidase, releasing the propeptide into the secretory pathway for further processing. mdpi.com The efficiency of secretion and, consequently, the yield of the final active peptide can be significantly influenced by the sequence and structure of this signal peptide. nih.gov
Following the signal peptide, temporin precursors contain a "propiece" or "spacer" region. nih.govnih.gov In many antimicrobial peptide families, including the temporins, this region is notably acidic. nih.gov This acidic character is thought to neutralize the cationic charge of the mature peptide domain, which is crucial for its antimicrobial activity. This neutralization may serve several purposes.
Firstly, it likely prevents the mature peptide from adopting its active, membrane-disrupting conformation prematurely within the host's own secretory pathway, thus preventing autotoxicity. nih.gov Secondly, the propiece may act as an intramolecular chaperone, assisting in the correct folding and stabilization of the mature peptide domain. Finally, it ensures the temporin remains inactive until it is secreted and the propiece is cleaved.
The transition from an inactive propeptide to a functional antimicrobial peptide is dependent on precise proteolytic cleavage. Temporin precursors feature a characteristic cleavage site, typically the dibasic amino acid pair Lysine-Arginine (Lys-Arg), located between the acidic propiece and the start of the mature peptide sequence. nih.govmdpi.com This site is recognized by propeptide convertase enzymes, which cleave the peptide bond to release the mature temporin. mdpi.com
Characterization of Peptide Interactions with Model Systems
The interaction of temporins with cell membranes is a critical aspect of their antimicrobial activity. These interactions are typically studied using model systems such as lipid vesicles and micelles to mimic the bacterial membrane environment.
Circular dichroism (CD) spectroscopy is a key technique used to determine the secondary structure of peptides in different environments. For temporins, a structural transition is commonly observed when the peptide moves from an aqueous solution to a membrane-mimicking environment.
In aqueous solutions, temporins like Temporin-SHa generally adopt a random coil conformation. nih.gov However, in the presence of membrane mimetics such as sodium dodecyl sulfate (B86663) (SDS) micelles or in non-polar environments, they undergo a conformational change to a more structured state. nih.govnih.gov Studies on various temporins, including Temporin-SHa, Temporin A, and Temporin L, consistently show a transition to an α-helical structure in such environments. nih.govnih.gov This amphipathic α-helical structure is crucial for the peptide's ability to interact with and disrupt microbial membranes. nih.gov For instance, CD analysis of Temporin-SHa and its analog [K3]SHa revealed that both peptides adopt a helical conformation, with the analog showing a slightly more stabilized helix. nih.gov The table below summarizes the conformational characteristics of temporin peptides in different environments.
Table 1: Conformational Analysis of Temporin Peptides by Circular Dichroism
| Peptide | Environment | Predominant Conformation | Reference |
| Temporin-SHa | Aqueous Solution | Random Coil | nih.gov |
| Membrane Mimetic (SDS micelles) | α-Helix | nih.gov | |
| Temporin A | Aqueous Solution | Random Coil | nih.gov |
| Hydrophobic Environment (TFE) | α-Helix | nih.gov | |
| Temporin L | Aqueous Solution | Random Coil | nih.gov |
| Hydrophobic Environment (TFE) | α-Helix | nih.gov | |
| [K3]SHa | Membrane Mimetic (SDS micelles) | α-Helix | nih.gov |
The primary mechanism of action for most temporins is the permeabilization and disruption of the microbial cell membrane. nih.gov This membranolytic activity is a rapid process that leads to the leakage of intracellular contents and cell death. nih.gov Several models have been proposed to describe this process, including the toroidal pore and carpet models.
Studies on Temporin-SHa and its analogs indicate that they exert their antimicrobial effect through a membranolytic mechanism that involves rapid membrane permeabilization and depolarization. nih.gov This is supported by experiments showing the leakage of fluorescent dyes from lipid vesicles and the entry of propidium (B1200493) iodide into bacterial cells upon peptide treatment. nih.govresearchgate.net The interaction is selective for anionic model membranes, which mimic the composition of bacterial membranes. nih.gov
The "carpet-like" mechanism is often cited for temporins. nih.gov In this model, the peptides accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. nih.gov This can involve the formation of toroidal pores, where the lipid monolayers are bent continuously from the outer to the inner leaflet through the pore, which is lined by both peptides and lipid head groups. High-resolution imaging has confirmed that Temporin-SHa can disrupt the acyl chain packing of the lipid bilayer, consistent with a detergent-like effect. nih.gov This disruption of the membrane integrity is a key factor in the bactericidal action of these peptides. nih.gov
Biofilm Inhibition and Related Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. frontiersin.org Antimicrobial peptides, including temporins, have shown promise in both preventing biofilm formation and eradicating established biofilms.
Temporin-SHa and its derivatives have demonstrated significant antibiofilm activity against a range of pathogens, including the fungus Candida albicans and various bacteria. nih.govmdpi.commdpi.com For example, Temporin-SHa was effective in reducing the biofilm formation of both fluconazole-susceptible and resistant strains of C. albicans. nih.govmdpi.com It was also shown to reduce the total biomass of mature biofilms. mdpi.com Analogs of another temporin, Temporin-GHa, have been shown to inhibit the formation of Staphylococcus aureus biofilms and eradicate mature biofilms. nih.gov The table below presents data on the antibiofilm activity of temporin analogs.
Table 2: Antibiofilm Activity of Temporin Analogs against S. aureus
| Peptide | MBIC₅₀ (µM) | MBEC₅₀ (µM) | Reference |
| GHa | 6.2 | 50 | nih.gov |
| GHaK | 0.78 | 3.1 | nih.gov |
| GHa11K | 0.39 | 3.1 | nih.gov |
| GHa4K | 0.39 | 12.5 | nih.gov |
| MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. | |||
| MBEC₅₀: Minimum biofilm eradication concentration required to eradicate 50% of the formed biofilm. |
The mechanism of biofilm inhibition by temporins is often linked to their membranolytic activity, which can kill the planktonic bacteria before they adhere and form a biofilm. frontiersin.org Additionally, some temporin derivatives have been shown to weaken the initial adhesion of bacteria and reduce the production of EPS, which is crucial for the structural integrity of the biofilm. frontiersin.org
Intracellular Targets and Pathways (e.g., FtsZ protein binding)
While the primary target of many temporins is the cell membrane, there is growing evidence that some of these peptides can also translocate into the cytoplasm and interact with intracellular targets. unimi.itnih.gov One such target that has been identified for certain temporins is the FtsZ protein.
FtsZ is a crucial protein in bacterial cell division, forming a ring-like structure (the Z-ring) at the division site. unimi.it Inhibition of FtsZ function prevents bacterial cell division, leading to the formation of long, filamentous cells and ultimately cell death. Studies on Temporin L have shown that it can enter E. coli cells and directly bind to FtsZ, inhibiting its GTPase activity through a competitive mechanism. unimi.itnih.gov This interaction with the divisome machinery represents a non-membranolytic mechanism of action for this particular temporin. unimi.it
Methodological Approaches in Temporin 1sd Precursor Research
Molecular Cloning and Gene Expression Techniques
The journey into understanding the temporin-1Sd precursor often begins with molecular cloning. This process involves the isolation and replication of the specific DNA sequence that codes for the precursor. Researchers typically construct a cDNA library from the skin secretions of frogs, such as Rana chensinensis (the Chinese brown frog). researchgate.netnih.gov By screening this library, they can identify the cDNAs that encode for various antimicrobial peptide precursors, including those of the temporin family. researchgate.netnih.gov
The identified precursor sequences, like that of temporin-1CEa, reveal a characteristic structure. researchgate.net They are typically composed of a signal peptide, a "spacer" or acidic propiece, and the sequence for the mature, active peptide. mdpi.com This tripartite structure is a common feature among many amphibian antimicrobial peptides. mdpi.com Analysis of the cloned genes not only confirms the amino acid sequence of the precursor but also provides insights into its evolutionary relationships with other peptides. mdpi.com For instance, phylogenetic analysis of genes encoding skin antimicrobial peptides from different frog families, such as Hylidae and Ranidae, suggests a common evolutionary origin. mdpi.com
Proteomics and Peptidomics for Precursor and Peptide Identification
To identify the final peptide products derived from the temporin-1Sd precursor and other related precursors, scientists turn to the fields of proteomics and peptidomics. These disciplines focus on the large-scale study of proteins and peptides, respectively. A typical workflow involves the collection of skin secretions from frogs, often induced by mild electrical stimulation. mdpi.com
High-Performance Liquid Chromatography (HPLC)
The collected secretions are a complex mixture of various molecules. To isolate the peptides of interest, researchers employ reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comacs.orgnih.gov This powerful technique separates the components of the mixture based on their hydrophobicity. mdpi.com The sample is passed through a column packed with a nonpolar stationary phase, and a gradient of a polar mobile phase is used to elute the different peptides at different times. nih.gov The fractions are collected, and the purity of the isolated peptides can be assessed by analytical RP-HPLC. acs.org The retention time of a specific peptide, such as Temporin-1CEh, in the HPLC chromatogram can be used for its initial identification. nih.gov
Mass Spectrometry (MS/MS, LC-MS/MS) for Sequence Characterization
Following separation by HPLC, the definitive identification and sequencing of the peptides are achieved through mass spectrometry (MS). mdpi.comnih.gov Techniques such as electrospray ionization mass spectrometry are used to determine the molecular mass of the peptides. uniprot.orguniprot.org For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov In this method, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions, known as daughter ions, are then analyzed to determine the amino acid sequence of the original peptide. nih.govgoogle.com The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and automated platform for the comprehensive analysis of the peptidome of frog skin secretions. nih.gov
Bioinformatic Tools for Sequence Analysis and Phylogenetic Reconstruction
Bioinformatics plays a crucial role in making sense of the vast amount of data generated from cloning and sequencing experiments. A suite of computational tools is used to analyze sequences, predict properties, and infer evolutionary relationships. nih.govnih.gov
NCBI-BLAST and UniProt Databases
The National Center for Biotechnology Information (NCBI) Basic Local Alignment Search Tool (BLAST) is an essential resource for comparing newly identified precursor sequences against vast public databases. nih.govnih.govnih.gov This allows researchers to identify similarities to known proteins and peptides, thereby classifying them into families like the temporins. nih.gov For example, the precursor of Temporin-1CEh shows a high degree of similarity to other preproTemporin peptides from Rana frogs when analyzed using NCBI-BLAST. nih.gov
The UniProt database is another critical resource, providing a comprehensive and high-quality collection of protein sequence and functional information. uniprot.orguniprot.org It contains detailed entries for temporin peptides, including their amino acid sequences, taxonomic origin, and known post-translational modifications. uniprot.orguniprot.org
Prediction of PTMs and Structural Features
Bioinformatic tools are also used to predict post-translational modifications (PTMs) and structural features of the temporin peptides. nih.govproteobiojournal.comnih.govresearchgate.net PTMs are chemical alterations to a protein after its synthesis, and they can significantly impact its function. nih.govproteobiojournal.com For temporins, a common PTM is C-terminal amidation, which is often predicted by the presence of a glycine (B1666218) residue at the C-terminus of the precursor sequence. nih.gov Various computational methods and servers are available to predict different types of PTMs, although the accuracy of these predictions can vary. nih.govnih.gov
Furthermore, bioinformatic analyses can predict the secondary structure of the peptides, such as the formation of α-helices, which is often crucial for their antimicrobial activity. nih.gov By understanding the sequence and predicted structure, scientists can gain insights into how these peptides interact with microbial membranes. nih.gov
Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism)
Spectroscopic methods are fundamental to understanding the structure-activity relationships of temporins. Circular Dichroism (CD) spectroscopy is a primary tool used to investigate the secondary structure of these peptides in various environments, mimicking aqueous physiological conditions and bacterial membranes.
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides and proteins. The resulting spectra in the far-UV region (typically 190-260 nm) provide distinct signatures for different types of secondary structures. An α-helical structure, for instance, is characterized by negative bands near 222 nm and 208 nm and a positive band around 192 nm, whereas a random coil or disordered structure shows a strong negative band near 200 nm. acs.org
Research on various temporins consistently shows that their conformation is highly dependent on the solvent environment. In aqueous solutions, temporins like Temporin A and Temporin L predominantly exist in a disordered, random coil conformation. nih.govresearchgate.net However, upon introduction into a membrane-mimicking environment, such as solutions containing sodium dodecyl sulphate (SDS) micelles or trifluoroethanol (TFE), they undergo a significant conformational change to an α-helical structure. nih.govresearchgate.netmdpi.com For example, studies on Temporin L demonstrated a gradual transition from a random coil to an α-helix as the concentration of TFE increased. researchgate.net Similarly, CD analysis of Temporin-1CEh and cyclic analogues of Temporin L confirmed a higher proportion of α-helix in the presence of SDS or dodecylphosphocholine (B1670865) (DPC) micelles, which serve as models for bacterial and mammalian membranes, respectively. acs.orgnih.gov This environmentally-induced folding is considered a crucial step in their mechanism of action, allowing the peptide to insert into and disrupt the bacterial membrane. mdpi.com
Table 1: Conformational Analysis of Temporin Peptides by Circular Dichroism (CD) Spectroscopy
In Vitro Cellular and Biochemical Assays
A variety of in vitro assays are employed to dissect the specific molecular mechanisms behind the antimicrobial activity of temporin precursors. These include assays that measure the peptide's ability to compromise bacterial membrane integrity and those that identify interactions with specific intracellular targets.
Membrane Permeabilization Assays These assays are designed to quantify the ability of a peptide to disrupt the bacterial cell membrane. A common method uses the fluorescent nucleic acid stain SYTOX Green. This dye is normally impermeant to cells with an intact cytoplasmic membrane. When a peptide like a temporin damages the membrane, the dye can enter the cell and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence.
Studies on Temporin-1CEh demonstrated its ability to permeabilize the membranes of both Staphylococcus aureus and Escherichia coli. nih.gov The assay showed a 100% permeability rate at the minimum bactericidal concentration (MBC) for this peptide. nih.gov This indicates that membrane disruption is a primary mechanism of its bactericidal action. Similar assays have shown that other temporins cause the release of entrapped fluorescent markers from lipid vesicles, with the effect being dependent on the size of the marker. researchgate.net This suggests that temporins form pores or localized disruptions rather than causing a complete, detergent-like dissolution of the membrane. researchgate.net
FtsZ Binding Assays While membrane disruption is a key feature, some temporins have also been shown to interact with specific intracellular targets. One such target is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. unimi.itnih.gov The inhibition of FtsZ function prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and eventual cell death. unimi.it
The interaction between temporins and FtsZ is investigated using several biochemical techniques. Fluorescence binding assays are used to measure the binding affinity between the peptide and purified FtsZ. In studies with Temporin-L, a significant decrease in the intrinsic fluorescence of FtsZ was observed as the concentration of the peptide increased, indicating a direct interaction and allowing for the calculation of a strong binding affinity. nih.govnih.gov Furthermore, enzymatic assays are used to measure the effect of the peptide on the GTPase activity of FtsZ, which is essential for its polymerization dynamics. Research on Temporin-L and its analogues, TRIL and TRILF, has shown that they act as competitive inhibitors of FtsZ's GTPase activity. nih.gov This inhibition of both FtsZ's enzymatic function and its ability to polymerize confirms that FtsZ is a specific intracellular target for certain temporins. nih.govnih.gov
Table 2: FtsZ Inhibition by Temporin L Analogues
Animal Models for Mechanistic Investigation (e.g., insect larvae models)
To evaluate the potential of temporin precursors as therapeutic agents, their efficacy must be tested in a living organism. Insect larvae, particularly the greater wax moth Galleria mellonella, have emerged as valuable in vivo models for such investigations. nih.gov
The G. mellonella model offers several advantages: its immune system has structural and functional similarities to the innate immune system of mammals, it can survive at human physiological temperatures (37°C), and it is a cost-effective and ethically sound alternative to vertebrate models for initial efficacy testing. nih.govmdpi.com In a typical experiment, larvae are infected with a pathogenic bacterium, such as methicillin-resistant S. aureus (MRSA) or E. coli, and then treated with the antimicrobial peptide. The survival of the larvae is monitored over time to determine the peptide's in vivo effectiveness.
Recent research on a novel peptide, Temporin-WY2, and its engineered analogues provides a clear example of this approach. These peptides were tested for their in vivo antimicrobial activity against MRSA and E. coli infections in a G. mellonella larvae model. nih.gov The results demonstrated that the temporin analogues provided significant protection to the infected larvae, showcasing their potential for in vivo efficacy. nih.gov Such studies are crucial for bridging the gap between in vitro findings and potential clinical applications, providing essential data on a compound's activity within a complex biological system.
Table of Mentioned Compounds
Conclusion and Future Research Directions
Summary of Key Findings on Temporin-1Sd Precursor Biology
The study of Temporin-1Sd precursor, partial, is still in its nascent stages, with much of the detailed biological activity yet to be fully elucidated. However, initial characterization and the broader understanding of the temporin family provide a foundational knowledge of its likely role.
This compound, is a peptide fragment originating from the skin secretions of the Sahara frog (Pelophylax saharicus). novoprolabs.com Its primary amino acid sequence has been identified, which is a crucial first step in understanding its function. Like other temporins, it is classified as an antimicrobial peptide, a key effector of the innate immune system in amphibians. novoprolabs.comnih.gov
Temporins, as a family, are known to be derived from a common precursor sequence and are characterized as short, hydrophobic peptides. mdpi.com They typically exhibit a broad spectrum of activity against various microorganisms. The general mechanism of action for many temporins involves the disruption of microbial cell membranes, leading to depolarization and permeabilization. mdpi.comresearchgate.net While the specific spectrum of antimicrobial activity for this compound, has not been detailed in available research, its classification as a temporin strongly suggests a similar function.
The skin of Pelophylax saharicus is a rich source of diverse antimicrobial peptides, including several other temporin isoforms like temporin-SHe and temporin-SHb. nih.govnih.gov This diversity of AMPs likely acts synergistically to provide a robust defense against a wide range of pathogens in the frog's environment.
Table 1: Characteristics of this compound
| Characteristic | Description | Source(s) |
| Name | This compound | novoprolabs.com |
| Organism | Pelophylax saharicus (Sahara frog) | novoprolabs.com |
| Peptide Family | Temporin | mdpi.com |
| Known Function | Antimicrobial activity | novoprolabs.com |
Unresolved Questions and Future Research Avenues
The limited specific research on this compound, leaves a number of questions unanswered, paving the way for future investigative efforts. A primary area for future research is the comprehensive characterization of its biological activity.
Key unresolved questions include:
Spectrum of Activity: Against which specific bacteria, fungi, and other microbes is this compound, effective? Determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant pathogens is a critical next step.
Mechanism of Action: Does this compound, follow the typical temporin mechanism of membrane disruption? Detailed biophysical studies are needed to understand its interaction with microbial membranes.
Synergistic Effects: How does this compound, interact with other antimicrobial peptides from Pelophylax saharicus? Investigating potential synergistic or additive effects with other temporins could reveal a more complete picture of the frog's immune defense.
Full Precursor Sequence: The designation "partial" indicates that the full sequence of the precursor protein is not yet known. Molecular cloning studies are required to identify the complete precursor, which would provide insights into its biosynthesis and regulation.
Role in the Mature Peptide: Is the "partial precursor" itself the final active peptide, or is it an intermediate that is further processed? Understanding the post-translational modifications is essential.
Potential for Deeper Understanding of Amphibian Innate Immunity
The study of this compound, and other antimicrobial peptides from amphibians like Pelophylax saharicus holds significant potential for advancing our understanding of innate immunity. Amphibians inhabit diverse and often pathogen-rich environments, and their skin secretions are a finely tuned defense mechanism that has evolved over millions of years.
By dissecting the components of this defense system, such as individual temporins, scientists can gain insights into:
Evolution of Immune Systems: The diversity and specificity of AMPs within a single species provide a model for studying the evolutionary pressures that shape innate immunity.
Structure-Function Relationships: Analyzing the amino acid sequence and structure of peptides like this compound, and correlating this with their biological activity helps to identify key motifs responsible for antimicrobial efficacy.
Novel Antimicrobial Agents: The rise of antibiotic-resistant bacteria is a major global health threat. Amphibian antimicrobial peptides, with their unique mechanisms of action, are a promising source for the development of new therapeutic agents.
The innate immune system of amphibians is a complex and effective first line of defense. The detailed study of its individual components, including the currently enigmatic this compound, is crucial for a comprehensive understanding of these remarkable animals and for potentially harnessing their defensive strategies for human benefit.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating and purifying Temporin-1Sd precursor, partial from biological sources?
- Methodology : Use liquid chromatography (e.g., reverse-phase HPLC) combined with mass spectrometry to isolate and verify purity. Include steps for solubilizing the peptide from native tissues or recombinant expression systems, followed by lyophilization for stability .
- Key considerations : Optimize buffer conditions (pH, ionic strength) to prevent aggregation, and validate purity using SDS-PAGE or MALDI-TOF .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Employ circular dichroism (CD) spectroscopy to analyze secondary structure (α-helix, β-sheet) under varying pH and lipid environments. Use NMR spectroscopy for residue-specific conformational dynamics .
- Key considerations : Cross-validate findings with molecular dynamics simulations to correlate structural flexibility with bioactivity .
Q. What functional assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Include time-kill kinetics and membrane permeability assays (e.g., SYTOX Green uptake) .
- Key considerations : Account for peptide stability in physiological conditions (e.g., serum resistance) and cytotoxicity via hemolysis assays on mammalian cells .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the antimicrobial efficacy of this compound across microbial strains?
- Methodology : Perform meta-analysis of existing datasets to identify confounding variables (e.g., strain-specific membrane lipid composition, peptide concentration thresholds). Use multivariate statistical models to isolate contributing factors .
- Key considerations : Replicate experiments under standardized conditions (e.g., CLSI guidelines) and publish negative results to reduce publication bias .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound?
- Methodology : Synthesize alanine-scanning mutants or truncated analogs to identify critical residues for bioactivity. Combine SAR data with molecular docking to map interaction hotspots on microbial membranes .
- Key considerations : Validate computational predictions using surface plasmon resonance (SPR) to quantify binding affinities .
Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate the mode of action of this compound?
- Methodology : Apply RNA-seq to identify microbial genes dysregulated upon peptide exposure. Cross-reference with proteomic profiles to pinpoint metabolic pathways disrupted (e.g., cell wall synthesis, oxidative stress) .
- Key considerations : Use pathway enrichment tools (e.g., DAVID, KEGG) and validate findings with knockout microbial strains .
Q. What bioinformatics approaches are effective for predicting the interaction of this compound with host immune components?
- Methodology : Use machine learning platforms (e.g., DeepMind AlphaFold) to model peptide-immune receptor interactions. Validate predictions with ELISA or flow cytometry to detect cytokine modulation (e.g., IL-6, TNF-α) .
- Key considerations : Prioritize receptors with known roles in innate immunity (e.g., TLRs) and assess cross-species conservation .
Methodological Frameworks
- For experimental design : Adopt a "full inquiry" approach (per National Science Education Standards) by iteratively refining hypotheses, prioritizing evidence, and addressing alternative explanations .
- For data interpretation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions and avoid ambiguity .
- For reproducibility : Follow NIH preclinical reporting guidelines, including detailed metadata (e.g., peptide batch, storage conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
